

Stability and storage conditions for 2-Bromo-6-methyl-3-nitropyridine

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Compound of Interest

Compound Name: 2-Bromo-6-methyl-3-nitropyridine

Cat. No.: B1291790

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An In-Depth Technical Guide to the Stability and Storage of **2-Bromo-6-methyl-3-nitropyridine**

For Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Core Chemistry

2-Bromo-6-methyl-3-nitropyridine is a substituted pyridine derivative utilized as a key intermediate in pharmaceutical synthesis.^{[1][2]} Its molecular architecture, featuring a pyridine core functionalized with a bromine atom, a methyl group, and a nitro group, dictates its reactivity, stability, and ultimately, the necessary conditions for its handling and storage. The inherent chemical properties of this compound—a solid that is typically colorless to pale yellow with low solubility in water but soluble in common organic solvents—provide the foundational knowledge for its appropriate management in a laboratory setting.^[3] This guide synthesizes data from safety datasheets, chemical literature, and analogous compound studies to provide a comprehensive overview of the stability and optimal storage conditions for **2-Bromo-6-methyl-3-nitropyridine**, ensuring its integrity for research and development applications.

Section 1: Physicochemical Characteristics

A precise understanding of the compound's physical and chemical properties is the first step in ensuring its proper handling and storage. These parameters influence its behavior under various conditions and are critical for designing stable formulations and experimental protocols.

Property	Value	Source(s)
Chemical Formula	C ₆ H ₅ BrN ₂ O ₂	[3]
Molecular Weight	217.02 g/mol	[3]
CAS Number	374633-31-5	[4]
Appearance	Solid (crystalline or powder)	[3]
Color	Colorless to pale yellow	[3]
Solubility	Low solubility in water; Soluble in organic solvents (e.g., dichloromethane, chloroform)	[3]
Purity (Typical)	≥98%	[1][2][5]

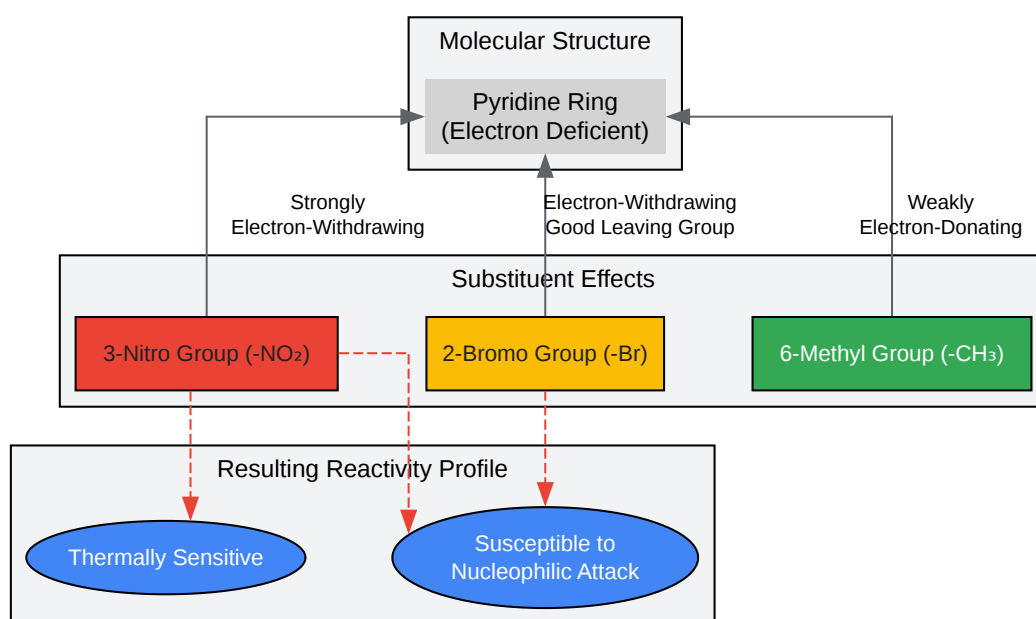
Section 2: Molecular Structure and Inherent Stability

The stability of **2-Bromo-6-methyl-3-nitropyridine** is a direct consequence of the electronic interplay between its substituents and the pyridine ring. The pyridine ring itself is an electron-deficient aromatic system. The attached functional groups modulate this electronic character significantly.

- **Nitro Group (-NO₂):** As a powerful electron-withdrawing group, the nitro substituent at the 3-position strongly deactivates the ring towards electrophilic attack but significantly activates it for nucleophilic aromatic substitution (S_NAr).[6] This electronic pull is a primary determinant of the compound's reactivity and potential degradation pathways.
- **Bromo Group (-Br):** Located at the 2-position, the bromine atom is an electronegative halogen that also withdraws electron density. Crucially, it serves as a good leaving group, making this position susceptible to nucleophilic attack.
- **Methyl Group (-CH₃):** The methyl group at the 6-position is a weak electron-donating group, which slightly counteracts the electron-withdrawing effects of the other substituents. Its position ortho to the ring nitrogen can also provide some steric hindrance.

This combination of functional groups creates a molecule that is relatively stable under controlled conditions but possesses specific vulnerabilities. The electron-deficient nature of the ring, enhanced by the nitro and bromo groups, makes the compound particularly susceptible to degradation by nucleophiles.

Diagram 1: Electronic Influences on 2-Bromo-6-methyl-3-nitropyridine



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Diagram 1: Electronic influences on the pyridine core.

Section 3: Key Factors Influencing Stability and Degradation

To ensure the long-term integrity of **2-Bromo-6-methyl-3-nitropyridine**, it is crucial to mitigate exposure to factors that can initiate its degradation.

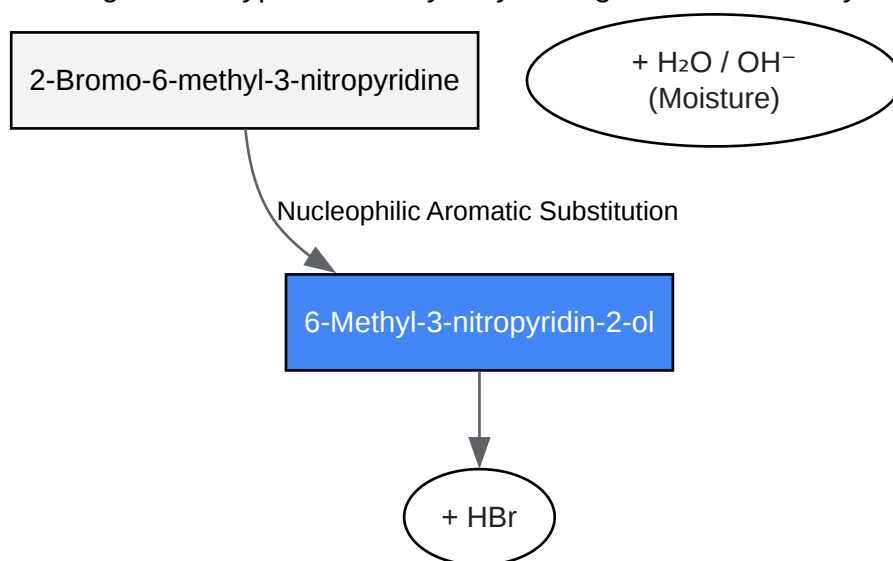
Incompatible Materials: The most significant chemical incompatibility is with strong oxidizing agents.[7][8] Contact with these substances can lead to vigorous, potentially hazardous reactions. Additionally, due to the molecule's susceptibility to nucleophilic attack, it should be stored away from strong bases and reactive nucleophiles.

Environmental Factors:

- **Moisture/Water:** Although the compound has low water solubility, prolonged exposure to moisture can lead to slow hydrolysis, where water acts as a nucleophile to displace the bromine or, potentially, the nitro group. The presence of acidic or basic catalysts would accelerate this process.
- **Heat and Light:** Like many complex organic molecules, especially nitroaromatics, this compound should be protected from high temperatures and direct sunlight.[9] Thermal energy can promote decomposition, potentially involving the C-NO₂ bond.[10] UV light can provide the activation energy for unwanted side reactions.

Potential Degradation Pathway: A plausible degradation pathway under ambient, moist conditions is the nucleophilic substitution of the bromine atom by a hydroxide ion (from water), leading to the formation of 6-methyl-3-nitropyridin-2-ol. This highlights the importance of maintaining a dry storage environment.

Diagram 2: Hypothetical Hydrolytic Degradation Pathway



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Diagram 2: A potential degradation route via hydrolysis.

Section 4: Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the quality and ensuring the safety of personnel.

Summary of Recommended Storage Conditions:

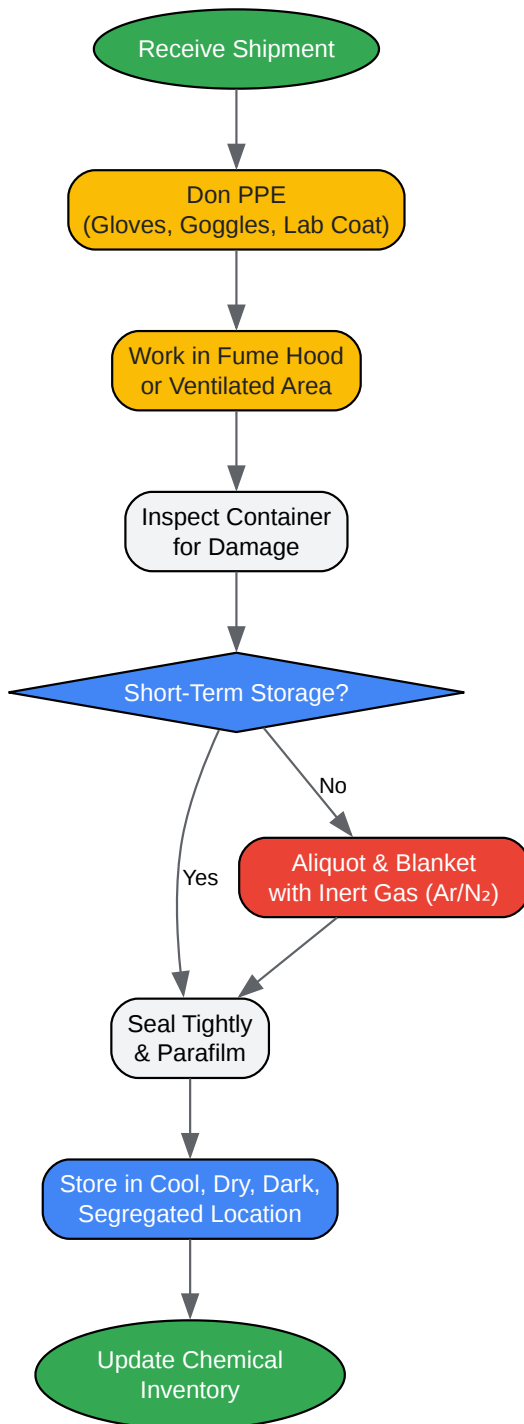
Parameter	Recommendation	Rationale	Source(s)
Temperature	Cool place; Room temperature acceptable for short term	To minimize thermal degradation.	[7][9][11]
Atmosphere	Inert atmosphere (e.g., Argon, Nitrogen) for long-term storage	To prevent slow oxidation and reaction with atmospheric moisture.	[12][13]
Light	Keep in dark place; Use amber vials	To prevent light-induced degradation.	[9][12]
Container	Tightly closed, suitable container (e.g., glass)	To prevent contamination and exposure to air/moisture.	[7][8][9][14]
Location	Dry, well-ventilated area	To prevent moisture uptake and ensure safe dispersal of any potential vapors.	[7][8][9][14]
Segregation	Store away from incompatible materials (strong oxidizers, acids, bases)	To prevent hazardous chemical reactions.	[7][8][9]

Protocol: Receipt and Storage of 2-Bromo-6-methyl-3-nitropyridine

- Personnel Protective Equipment (PPE): Before handling, don appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.[7][15][16]
- Ventilation: Handle the compound in a well-ventilated area or inside a chemical fume hood. [7][11][16]

- Initial Inspection: Upon receipt, inspect the container for any damage or leaks.
- Labeling: Ensure the container is clearly labeled with the chemical name, date of receipt, and any relevant hazard warnings.
- Inert Atmosphere Blanketing (for Long-Term Storage):
 - If the compound is to be stored for an extended period, transfer it to a suitable vial (e.g., amber glass vial with a PTFE-lined cap) inside a glovebox or use a Schlenk line.
 - Flush the headspace of the vial with a dry, inert gas like argon or nitrogen before sealing tightly.
- Sealing and Parafilming: Securely tighten the container cap. For added protection against atmospheric moisture, wrap the cap and neck of the container with Parafilm®.
- Placement in Storage: Store the sealed container in a designated, cool, dry, and dark location, such as a desiccator cabinet or a storage cabinet approved for chemicals.^{[7][9]} Ensure it is segregated from incompatible materials.^[9]
- Documentation: Log the compound's receipt, quantity, and storage location in the laboratory's chemical inventory system.

Diagram 3: Safe Handling and Storage Workflow



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Diagram 3: Workflow for receiving and storing the compound.

Conclusion

The stability of **2-Bromo-6-methyl-3-nitropyridine** is intrinsically linked to its molecular structure, which is characterized by an electron-deficient pyridine ring susceptible to nucleophilic attack. By understanding the chemical causality behind its potential degradation—namely, its reactivity towards nucleophiles and sensitivity to heat, light, and moisture—researchers can implement robust storage and handling strategies. The core principles of maintaining a cool, dry, dark, and inert environment are critical. Adhering to the protocols outlined in this guide will ensure the long-term chemical integrity of **2-Bromo-6-methyl-3-nitropyridine**, preserving its purity and reliability for critical applications in drug discovery and development.

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